molecular formula C11H10FN B1379558 1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314698-76-4

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B1379558
CAS No.: 1314698-76-4
M. Wt: 175.2 g/mol
InChI Key: FFZZPTYQNQZNME-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a cyclopropane-carbonitrile derivative featuring a fluorinated aromatic ring with a methyl substituent. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors, due to its structural versatility .

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZZPTYQNQZNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview:

  • Starting Material: 5-Fluoro-2-methylphenyl derivatives, often in the form of styrene-like intermediates or related alkenes.
  • Cyclopropanation Reagents: Rhodium or Ruthenium-based catalysts, such as Rhodium(II) complexes (e.g., Rh2((S)-BPTCP)) or Ruthenium catalysts, are employed to facilitate intramolecular cyclopropanation.
  • Reaction Conditions: Typically performed at low temperatures (-35°C to 0°C) in inert solvents like dichloromethane or chloroform to optimize yield and stereoselectivity.

Example Procedure:

  • Step 1: Synthesis of the fluorinated styrene derivative through halogenation or cross-coupling reactions.
  • Step 2: Cyclopropanation using Rh2((S)-BPTCP) catalyst in dichloromethane at -35°C, yielding the cyclopropane ring fused to the aromatic ring.
  • Step 3: Conversion of the phenyl group to the nitrile via nucleophilic substitution or oxidation pathways, such as treatment with cyanide sources or via Sandmeyer-type reactions.

Functionalization of Cyclopropane Intermediates

Following cyclopropanation, the key step involves introducing the nitrile group:

  • Nucleophilic Cyanation: Treatment of the cyclopropane intermediate with cyanide salts (e.g., sodium cyanide) under controlled conditions to form the nitrile functionality.
  • Oxidative Pathways: Alternatively, oxidation of suitable precursors (e.g., cyclopropyl methyl derivatives) using oxidants like m-chloroperbenzoic acid (m-CPBA) can generate intermediates that are subsequently converted to the nitrile.

Research Findings:

  • A study demonstrated the synthesis of fluorocyclopropanes via cyclopropanation followed by nucleophilic cyanation, achieving yields up to 80% with high regioselectivity.
  • The process benefits from mild conditions and the use of hypervalent iodine catalysts to facilitate fluorination and cyclopropanation steps efficiently.

Alternative Routes via Halogenated Precursors

Another route involves starting from halogenated aromatic compounds:

  • Step 1: Electrophilic or nucleophilic halogenation to introduce fluorine and methyl groups at desired positions.
  • Step 2: Formation of a suitable cyclopropane precursor through metal-catalyzed cyclization or ring closure reactions.
  • Step 3: Introduction of the nitrile group via nucleophilic substitution or oxidation.

This approach is advantageous when direct cyclopropanation is challenging due to substrate sensitivity or steric hindrance.

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Catalysts Conditions Yield Remarks
Cyclopropanation + Cyanation Fluorinated styrene derivatives Rh2((S)-BPTCP), NaCN Rhodium catalyst -35°C to 0°C, inert solvent Up to 80% High regioselectivity, mild conditions
Halogenation + Cyclization Halogenated aromatic compounds Metal catalysts (e.g., Pd, Ru) Metal catalysts Variable, often reflux 60-75% Suitable for aromatic substitution
Oxidation of methyl derivatives Cyclopropyl methyl compounds m-CPBA, oxidants - Room temperature 65-78% Requires prior methylation step

Research Findings and Insights

  • Efficiency and Selectivity: The cyclopropanation of fluorinated aromatic compounds using rhodium or ruthenium catalysts has proven highly efficient, with yields often exceeding 70% and excellent stereoselectivity.
  • Fluorination Strategies: Hypervalent iodine catalysis and BF3·Et2O-mediated fluorination are effective in installing fluorine atoms onto cyclopropane rings or aromatic precursors, as demonstrated in recent studies.
  • Challenges: The synthesis of the nitrile derivative requires precise control over reaction conditions to prevent side reactions such as ring opening or undesired rearrangements.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and nitrile group can influence the compound’s reactivity and binding affinity to biological molecules. Pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Compound Name Molecular Formula Substituents (Aromatic Ring) Molecular Weight (g/mol) Key Features Reference
1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile C₁₁H₁₀FN 5-Fluoro, 2-methyl 175.2 Rigidity, lipophilic methyl Target
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile C₁₁H₁₀ClNO 5-Chloro, 2-methoxy 207.7 Increased lipophilicity (methoxy)
1-(4-Bromo-2-methylphenyl)cyclopropane-1-carbonitrile C₁₁H₁₀BrN 4-Bromo, 2-methyl 236.1 Steric bulk (bromine)
1-(3,4-Dihydroxyphenyl)cyclopropane-1-carbonitrile C₁₀H₈N₂O₂ 3,4-Dihydroxy 188.2 Enhanced polarity (hydroxy)
1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile C₉H₈BrN₂ Pyridine ring, 5-bromo 237.1 Nitrogen heterocycle

Key Observations :

  • Ring Systems : Pyridine-containing analogs (e.g., ) introduce nitrogen atoms, altering electronic properties and solubility compared to purely aromatic systems.
  • Polarity : Hydroxy groups () increase hydrophilicity, whereas methoxy () or methyl groups (target, ) enhance lipophilicity.

Physicochemical Properties

  • Solubility : Fluorine and nitrile groups in the target compound likely confer moderate aqueous solubility, whereas bromine () or pyridine () substituents may reduce it.
  • Melting Points : Hydroxy-substituted analogs () exhibit higher melting points due to hydrogen bonding, while methyl/methoxy derivatives (target, ) have lower melting points.
  • Stability : Fluorine improves metabolic stability compared to chlorine or bromine, as seen in drug design paradigms .

Biological Activity

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H12FN
  • Molecular Weight : 201.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom and the cyclopropane ring contribute to its unique reactivity and binding affinity, influencing its pharmacological effects.

Inhibition Studies

Research has indicated that compounds similar to this compound can act as inhibitors of monoamine oxidases (MAOs). For instance, studies on fluorinated phenylcyclopropylamines have shown that these compounds can selectively inhibit MAO-B while exhibiting minimal activity against MAO-A .

Table 1: Inhibition Potency of Related Compounds

CompoundTarget EnzymeIC50 (µM)Selectivity Index (MAO B/MAO A)
This compoundMAO BTBDTBD
1-PhenylcyclopropylamineMAO B~10N/A
Trans-2-fluoro-1-phenyl-cyclopropyl amineMAO A0.231100

Case Studies

A notable study evaluated the effects of various cyclopropane derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant anti-proliferative activity against specific cancer types, suggesting potential applications in oncology .

Table 2: Anti-Proliferative Activity in Cancer Studies

CompoundCancer Cell LineIC50 (nM)
This compoundA549 (Lung)TBD
Another Cyclopropane DerivativeMCF7 (Breast)~50

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, which may extend to this compound. Investigations into metabolic stability and half-life are essential for understanding its therapeutic viability.

Q & A

Basic Question: What are the key synthetic methodologies for preparing 1-(5-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile?

Answer:
The synthesis of cyclopropane-carbonitrile derivatives typically involves cyclopropanation via [2+1] cycloaddition reactions using dihalocarbenes or transition-metal-catalyzed methods. For structurally analogous compounds (e.g., 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile), palladium-catalyzed coupling reactions are employed to introduce aryl substituents . Key steps include:

  • Cyclopropane ring formation : Reaction of vinyl precursors with diazomethane or halocarbene intermediates under controlled temperature (−78°C to 25°C) .
  • Aryl substitution : Suzuki-Miyaura coupling to attach the 5-fluoro-2-methylphenyl group, optimizing ligand systems (e.g., SPhos or XPhos) for sterically hindered substrates .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the carbonitrile product .

Basic Question: How is the structural integrity of this compound validated in research settings?

Answer:
Structural validation combines spectroscopic and computational techniques:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm cyclopropane ring geometry (e.g., characteristic coupling constants J=46 HzJ = 4-6\ \text{Hz} for adjacent protons) and aryl substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., expected [M+H]+^+ for C12H11FN2\text{C}_{12}\text{H}_{11}\text{FN}_2).
  • X-ray crystallography : Resolves steric effects of the 5-fluoro-2-methylphenyl group on the cyclopropane ring’s planarity .

Advanced Question: How do electronic and steric effects of the 5-fluoro and 2-methyl substituents influence reactivity in cross-coupling reactions?

Answer:
The 5-fluoro group enhances electron-withdrawing effects, polarizing the aryl ring and accelerating oxidative addition in palladium-catalyzed reactions. However, the 2-methyl group introduces steric hindrance, requiring bulky ligands (e.g., DavePhos) to prevent catalyst deactivation . For example:

  • Competitive inhibition studies : Fluorine’s electronegativity increases binding affinity to catalytic sites in enzyme inhibition assays, while methyl groups reduce rotational freedom, stabilizing transition states .
  • Reactivity trade-offs : Fluorine improves reaction yields in nucleophilic substitutions but complicates regioselectivity in electrophilic aromatic substitutions .

Advanced Question: What strategies mitigate stability challenges during storage and handling of this compound?

Answer:
Stability issues arise from moisture sensitivity (cyanide hydrolysis) and photodegradation. Mitigation strategies include:

  • Storage : Under inert gas (argon) at −20°C in amber vials to prevent light-induced decomposition .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) at 0.1% w/w to suppress autoxidation of the cyclopropane ring .
  • Quality control : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation products like 5-fluoro-2-methylbenzoic acid .

Advanced Question: How can researchers resolve contradictions in enzyme inhibition data for this compound?

Answer:
Contradictions often stem from assay conditions or structural flexibility:

  • pH-dependent activity : Fluorophenyl derivatives exhibit variable binding to serine hydrolases at pH 7.4 vs. 6.5 due to protonation states .
  • Conformational analysis : Molecular dynamics simulations (e.g., AMBER) reveal torsional strain in the cyclopropane ring under physiological temperatures, altering binding kinetics .
  • Control experiments : Use enantiomerically pure samples to isolate stereochemical effects on IC50_{50} values .

Advanced Question: What computational tools are recommended for predicting collision cross-sections (CCS) of this compound in mass spectrometry?

Answer:
CCS prediction combines in silico modeling and empirical validation:

  • Software : MOBCAL or IMSCMS with density functional theory (DFT)-optimized geometries (B3LYP/6-31G*) to simulate ion mobility .
  • Calibration : Compare against experimental CCS values of analogs (e.g., 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile) using traveling wave ion mobility spectrometry (TWIMS) .
  • Limitations : Accuracy decreases for flexible molecules; static charge models may underestimate fluorine’s polarizability .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

Answer:
SAR optimization focuses on substituent effects:

  • Lipophilicity : Introduce electron-donating groups (e.g., methoxy) at the 4-position to enhance membrane permeability (logP < 3) .
  • Metabolic stability : Replace methyl with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Solubility : Co-crystallization with sulfonic acids (e.g., saccharin) improves aqueous solubility without altering bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
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1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

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